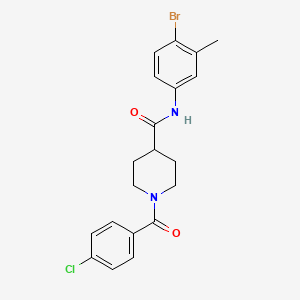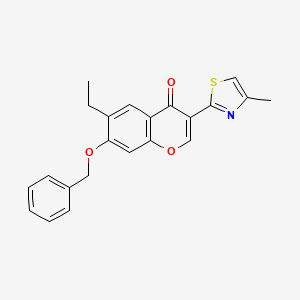![molecular formula C20H27NO3 B11155915 4-ethyl-6-[(2-ethylpiperidino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B11155915.png)
4-ethyl-6-[(2-ethylpiperidino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-6-[(2-ethylpiperidino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, including an ethyl group, a piperidino group, and a hydroxy group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-ethyl-6-[(2-ethylpiperidino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one involves several steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxycoumarin with an appropriate aldehyde in the presence of a base, followed by the addition of 2-ethylpiperidine. The reaction conditions typically involve refluxing the reaction mixture in a suitable solvent, such as ethanol or methanol, for several hours. The product is then purified by recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
4-ethyl-6-[(2-ethylpiperidino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromen-2-one core can be reduced to a dihydro derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group at the 4-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate alkylating or arylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups attached to the chromen-2-one core.
Applications De Recherche Scientifique
4-ethyl-6-[(2-ethylpiperidino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: The compound is investigated for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also explored for its potential use in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-ethyl-6-[(2-ethylpiperidino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with kinases and other signaling proteins can influence cell proliferation and apoptosis, making it a potential anticancer agent. Additionally, its ability to chelate metal ions can contribute to its antimicrobial activity by disrupting essential metal-dependent processes in microorganisms.
Comparaison Avec Des Composés Similaires
4-ethyl-6-[(2-ethylpiperidino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
4-ethyl-4-methylpiperidine-2,6-dione: This compound shares the piperidine moiety but differs in the core structure, leading to different chemical and biological properties.
4-hydroxy-2-quinolones: These compounds have a similar chromen-2-one core but differ in the substitution pattern, resulting in distinct pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts a unique set of chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C20H27NO3 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
4-ethyl-6-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-8-methylchromen-2-one |
InChI |
InChI=1S/C20H27NO3/c1-4-14-11-18(22)24-20-13(3)19(23)15(10-17(14)20)12-21-9-7-6-8-16(21)5-2/h10-11,16,23H,4-9,12H2,1-3H3 |
Clé InChI |
GQKQPVJSXMKLEX-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCN1CC2=CC3=C(C(=C2O)C)OC(=O)C=C3CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide](/img/structure/B11155835.png)
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11155840.png)

![3-benzyl-7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11155853.png)
![ethyl 3-{7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11155855.png)
![1-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)butan-1-one](/img/structure/B11155856.png)
![3-[(2,4-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11155862.png)
![2-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-methylbutanoic acid](/img/structure/B11155868.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11155870.png)
![N~1~-{4-[(4-{[4-(2-pyrimidinyl)piperazino]carbonyl}piperidino)sulfonyl]phenyl}acetamide](/img/structure/B11155880.png)
![N~1~,N~1~-dimethyl-N~3~-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide](/img/structure/B11155883.png)
![ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11155888.png)
![1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B11155895.png)

